

5,6-dichloro-2,3-dihydro-1H-indole CAS number and identifiers

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Compound of Interest

Compound Name: 5,6-dichloro-2,3-dihydro-1H-indole

Cat. No.: B3367090

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In-Depth Technical Guide: 5,6-dichloro-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,6-dichloro-2,3-dihydro-1H-indole**, a halogenated derivative of the indoline scaffold. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known identifiers and presents a detailed, representative experimental protocol for its synthesis based on established chemical methodologies for similar structures.

Core Identifiers and Physicochemical Properties

Quantitative data for **5,6-dichloro-2,3-dihydro-1H-indole** is summarized below. It is important to note that a specific CAS number for this compound is not consistently reported in major chemical databases, with some suppliers explicitly stating "None".

Identifier	Value	Source
IUPAC Name	5,6-dichloro-2,3-dihydro-1H-indole	N/A
CAS Number	Not consistently assigned	N/A
Molecular Formula	C ₈ H ₇ Cl ₂ N	N/A
Molecular Weight	187.05 g/mol	N/A
Canonical SMILES	<chem>C1C(C=C2C(=C1)NC=C2Cl)Cl</chem>	N/A

Experimental Protocols

The synthesis of **5,6-dichloro-2,3-dihydro-1H-indole** can be achieved via the reduction of its corresponding indole, 5,6-dichloro-1H-indole. A common and effective method for this transformation is the use of a mild reducing agent such as sodium cyanoborohydride in an acidic medium.

Synthesis of 5,6-dichloro-2,3-dihydro-1H-indole from 5,6-dichloro-1H-indole

Objective: To prepare **5,6-dichloro-2,3-dihydro-1H-indole** by the selective reduction of the C2-C3 double bond of 5,6-dichloro-1H-indole.

Materials:

- 5,6-dichloro-1H-indole (1.0 eq)
- Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
- Glacial Acetic Acid
- Ethyl Acetate
- 5N Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO₄)

- Deionized Water
- Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer

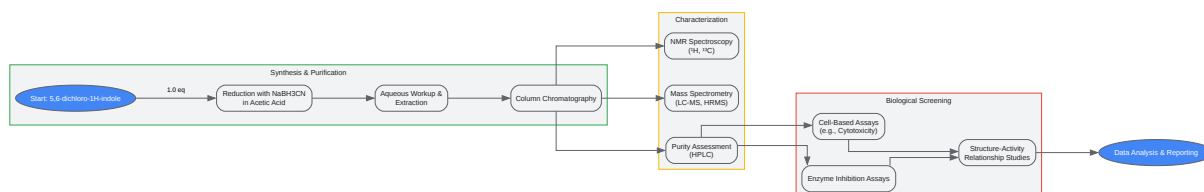
Procedure:

- Under a nitrogen atmosphere, dissolve 5,6-dichloro-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
- To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Carefully neutralize the acidic solution by extraction with a 5N aqueous sodium hydroxide solution.
- Separate the organic phase and wash it sequentially with deionized water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **5,6-dichloro-2,3-dihydro-1H-indole** can be purified by column chromatography on silica gel.

Expected Outcome: The procedure is expected to yield **5,6-dichloro-2,3-dihydro-1H-indole** as a solid. The purity should be assessed by NMR and Mass Spectrometry.

Logical Workflow for Synthesis and Analysis

Due to the absence of specific signaling pathway data for **5,6-dichloro-2,3-dihydro-1H-indole** in the reviewed literature, the following diagram illustrates a logical workflow for its synthesis and subsequent characterization and biological screening.



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A logical workflow for the synthesis, characterization, and screening of **5,6-dichloro-2,3-dihydro-1H-indole**.

Biological Activity and Structure-Activity Relationship

Currently, there is a lack of specific studies detailing the biological activities of **5,6-dichloro-2,3-dihydro-1H-indole**. However, the indoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of chlorine atoms at the 5 and 6 positions of the benzene ring is expected to significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its potential biological targets and pharmacokinetic profile. Further research is required to elucidate the specific biological effects and potential therapeutic applications of this particular dichlorinated indoline.

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